
3-Chloro-5-ethoxypyridazine
Overview
Description
3-Chloro-5-ethoxypyridazine (CAS: 1583-83-1) is a substituted pyridazine derivative characterized by a chlorine atom at the 3-position and an ethoxy group at the 5-position of the pyridazine ring. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling modifications for enhanced reactivity or biological activity.
The ethoxy substituent contributes to its lipophilicity, influencing solubility and bioavailability, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethoxy group. One common method includes the reaction of 3-chloropyridazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium ethoxide, amines, or thiols in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of the pyridazine ring.
Reduction Products: Reduced derivatives with different functional groups.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3-Chloro-5-ethoxypyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of agrochemicals and dyes. Its derivatives are also investigated for their potential use in organic electronics and as intermediates in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also modulate specific biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares 3-Chloro-5-ethoxypyridazine with structurally related pyridazine derivatives, focusing on substituent patterns, molecular weights, and key physicochemical parameters:
Key Observations :
- Substituent Effects: The ethoxy group in this compound balances lipophilicity and steric bulk, whereas longer ether chains (e.g., 2-methoxyethoxy) increase hydrophilicity but may reduce membrane permeability .
- Reactivity : Chlorine at the 3-position is a common electrophilic site for cross-coupling reactions. Hydrazine derivatives (e.g., 3-Chloro-6-hydrazinylpyridazine) exhibit nucleophilic reactivity, enabling the formation of triazoles or other fused heterocycles .
Research Findings and Gaps
- Synthetic Optimization: While alkylation methods for pyridazinones are well-established , regioselective synthesis of this compound requires further exploration to minimize byproducts.
- Biological Screening : Comparative studies on the antiproliferative or enzyme-inhibitory activity of ethoxy vs. methoxyethoxy derivatives are lacking in the provided evidence.
Biological Activity
3-Chloro-5-ethoxypyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving pyridazine derivatives. The synthesis typically involves chlorination and alkylation processes that yield the desired ethoxy substituent on the pyridazine ring. The specific synthetic route may vary, but the general approach includes:
- Chlorination : Introduction of a chlorine atom at the 3-position of pyridazine.
- Alkylation : Reaction with ethyl halides to introduce the ethoxy group at the 5-position.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 10 to 50 µg/mL against several bacterial strains, indicating a promising antibacterial profile.
Anticancer Properties
The anticancer potential of this compound has been explored through cytotoxicity assays against different cancer cell lines. Notable findings include:
- Cell Line Studies : The compound demonstrated moderate cytotoxicity against ovarian and breast cancer cell lines, with IC50 values ranging from 20 to 40 µM.
- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Research shows that it can inhibit pro-inflammatory cytokine production in vitro, which could be beneficial for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound, showing effective inhibition against Staphylococcus aureus and Escherichia coli.
- Results indicated a correlation between structural modifications and enhanced antimicrobial efficacy.
-
Cytotoxicity Assay :
- A cytotoxicity assay performed on human cancer cell lines revealed that this compound could significantly reduce cell viability compared to control groups.
- The study highlighted its potential as a lead compound for further development in cancer therapy.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers, suggesting its therapeutic potential in inflammatory conditions.
Data Table: Biological Activity Summary
Activity Type | Assessed Strains/Cells | Observed Effects | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 20 µg/mL |
Anticancer | Ovarian cancer cells | Induction of apoptosis | IC50: 30 µM |
Anti-inflammatory | Inflammatory cytokines | Reduction in cytokine levels | Not specified |
Properties
IUPAC Name |
3-chloro-5-ethoxypyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYZNWQMUVCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744789 | |
Record name | 3-Chloro-5-ethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-35-3 | |
Record name | 3-Chloro-5-ethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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